methyl 3-fluoro-2-sulfanylbenzoate
Description
Methyl 3-fluoro-2-sulfanylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and a sulfanyl (-SH) group at the 2-position. Its molecular formula is C₈H₆FO₂S, with a molecular weight of 185.2 g/mol. Similar derivatives, such as sulfonylurea-based methyl benzoates, are widely used as herbicides (e.g., metsulfuron methyl ester) due to their inhibition of acetolactate synthase in plants .
Properties
CAS No. |
1809143-39-2 |
|---|---|
Molecular Formula |
C8H7FO2S |
Molecular Weight |
186.2 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-2-sulfanylbenzoate typically involves the esterification of 3-fluoro-2-sulfanylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-2-sulfanylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-fluoro-2-sulfanylbenzoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares methyl 3-fluoro-2-sulfanylbenzoate with structurally related compounds:
Key Observations:
- Substituent Effects : The thiol group in this compound distinguishes it from sulfonamide or sulfonylurea analogs, conferring higher nucleophilic reactivity but lower oxidative stability compared to sulfonates .
Physicochemical Properties
- Boiling Point : Methyl esters typically exhibit lower boiling points (e.g., methyl salicylate: BP 222°C) than their carboxylic acid counterparts due to reduced hydrogen bonding . Fluorination may slightly elevate boiling points via increased molecular polarity.
Reactivity and Stability
- Thiol Reactivity : The -SH group undergoes oxidation to disulfides (-S-S-) under aerobic conditions, necessitating inert storage environments. This contrasts with sulfonamides () or sulfonylureas (), which are more stable but less reactive .
- Ester Hydrolysis : The methyl ester moiety is susceptible to alkaline hydrolysis, a property shared across all compared compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
